

A Comparative Analysis of the Carcinogenic Potential of N-Nitrosodiphenylamine and Its Metabolites

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Compound of Interest

Compound Name: *N-Nitrosodiphenylamine*

Cat. No.: *B1679375*

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This guide provides an objective comparison of the carcinogenic potential of **N-Nitrosodiphenylamine** (NDPhA) and its primary metabolites. The information is supported by experimental data to facilitate a comprehensive understanding of their toxicological profiles.

Executive Summary

N-Nitrosodiphenylamine (NDPhA), a compound that has been used in the rubber industry, presents a unique case among nitrosamines. Unlike many potent carcinogenic nitrosamines, NDPhA is not considered a direct-acting carcinogen. Its carcinogenic activity is believed to be mediated through two primary mechanisms: in vivo transnitrosation, where it transfers its nitroso group to other amines to form carcinogenic N-nitroso compounds, and metabolic activation to reactive intermediates. This guide focuses on the latter, comparing the carcinogenic and genotoxic potential of NDPhA with its key metabolites: diphenylamine, 4-hydroxydiphenylamine, and the corresponding quinone imine.

Data Presentation: Carcinogenicity and Genotoxicity

The following tables summarize the key findings from carcinogenicity and genotoxicity studies on **N-Nitrosodiphenylamine** and its metabolite, diphenylamine. Data on 4-

hydroxydiphenylamine and its quinone imine are limited, and this is noted accordingly.

Table 1: Summary of Carcinogenicity Studies

Compound	Species/Strain	Route of Administration	Doses	Duration	Key Findings	Reference
N-Nitrosodiphenylamine	F344 Rats	Feed	1,000 or 4,000 ppm	100 weeks	Carcinogenic. Significant increase in transitional-cell carcinomas of the urinary bladder in both sexes. [1] [2]	NCI, 1979
N-Nitrosodiphenylamine	B6C3F1 Mice	Feed	Males: 10,000 or 20,000 ppm; Females: Time-weighted average of 2,315 or 5,741 ppm	101 weeks (males), 98 weeks (females)	Not carcinogenic under the conditions of the bioassay. [1] [2]	NCI, 1979
Diphenylamine	B6D2F1/CrIj Mice	Feed	0, 250, 1,000, or 4,000 ppm	104 weeks	Increased incidence of hemangioma and/or hemangiosarcoma in the spleen and other organs in males at	JBRC, 2011

1,000 ppm.
Increased
incidence
of
histiocytic
sarcoma in
the uterus
of females
at 1,000
ppm.[3][4]

4-

Hydroxydip
henylamine

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-

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No long-
term
carcinogeni
city studies
identified.

-

N-phenyl-
p-
benzoquin
one imine

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No long-
term
carcinogeni
city studies
identified.

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Table 2: Summary of In Vitro Genotoxicity Studies (Ames Test)

Compound	Test System	Metabolic Activation (S9)	Result	Reference
N-Nitrosodiphenylamine	Salmonella typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA (pKM101)	Required (rat and hamster liver S9)	Positive	Li et al., 2023[5]
Diphenylamine	Salmonella typhimurium	With and without	Negative	-
4-Hydroxydiphenylamine	-	-	No data available	-
N-phenyl-p-benzoquinone imine	-	-	Limited data; quinone imines as a class are known to be reactive towards DNA.[6]	-

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols used in the key carcinogenicity and genotoxicity studies cited.

Carcinogenicity Bioassay of N-Nitrosodiphenylamine

- Test Animals: Fischer 344 rats and B6C3F1 mice, 50 of each sex per group.[1][2]
- Administration: The test chemical was administered in the feed.
- Dosage for Rats: 1,000 or 4,000 ppm for 100 weeks.[1][2]
- Dosage for Mice (Males): 10,000 or 20,000 ppm for 101 weeks.[2]

- Dosage for Mice (Females): Initially 5,000 or 10,000 ppm for 38 weeks, then reduced to 1,000 and 4,000 ppm for an additional 60 weeks due to toxicity.[1][2]
- Control Groups: Matched control groups of 20 untreated animals of each sex.
- Observations: Animals were observed for clinical signs of toxicity and mortality. Body weights were recorded regularly. At the end of the study, all surviving animals were euthanized and subjected to a complete necropsy and histopathological examination.[1][2]

Carcinogenicity Bioassay of Diphenylamine

- Test Animals: B6D2F1/Crlj mice, 50 of each sex per group.[3]
- Administration: Diphenylamine was administered in the feed.
- Dosage: 0, 250, 1,000, or 4,000 ppm for 104 weeks.[3]
- Observations: Daily observations for clinical signs and mortality. Body weight, food, and water consumption were measured at regular intervals. All animals, including those that died during the study and those sacrificed at the end, underwent a complete necropsy and histopathological examination of tissues.[3]

Enhanced Ames Test for N-Nitrosamines

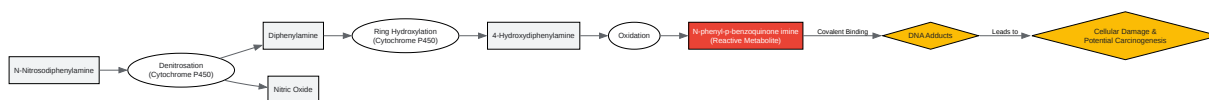
The standard Ames test (OECD Test Guideline 471) is often modified to enhance the detection of mutagenicity for nitrosamines.[5]

- Tester Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA (pKM101) are typically included.[5]
- Method: The pre-incubation method is recommended over the plate incorporation method, with a pre-incubation time of 30 minutes.[5]
- Metabolic Activation: The assay is conducted with and without a post-mitochondrial fraction (S9). For nitrosamines, it is recommended to use S9 from both rat and hamster liver, prepared from animals treated with enzyme inducers (e.g., a combination of phenobarbital and β -naphthoflavone). A higher S9 concentration (e.g., 30%) is often used.[5][7]

- Data Interpretation: A positive response is typically defined as a dose-related increase in the number of revertant colonies that is at least two- to three-fold higher than the solvent control. [7]

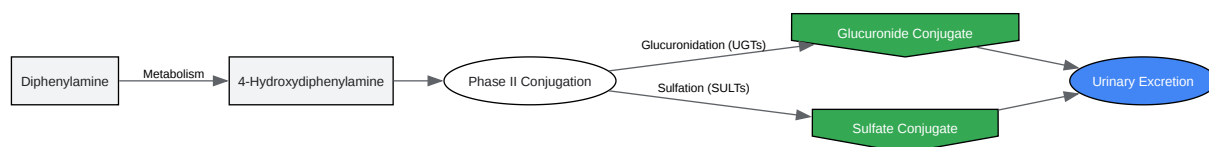
Signaling Pathways and Metabolic Activation

The carcinogenic potential of **N-Nitrosodiphenylamine** is intrinsically linked to its metabolic fate. The following diagrams illustrate the key metabolic activation and detoxification pathways.



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Caption: Metabolic activation pathway of **N-Nitrosodiphenylamine**.



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Caption: Detoxification pathway for diphenylamine metabolites.

Discussion and Comparison

The carcinogenic potential of **N-Nitrosodiphenylamine** appears to be species-specific, with clear evidence of bladder carcinogenicity in rats but not in mice.[1][2] This contrasts with its primary metabolite, diphenylamine, which has shown evidence of carcinogenicity in mice,

inducing vascular tumors and sarcomas.[3][4] This suggests that the carcinogenic risk associated with NDPhA may be, at least in part, attributable to its metabolic conversion to diphenylamine and subsequent metabolites.

The genotoxicity data further support the role of metabolism in the carcinogenic activity of NDPhA. The parent compound requires metabolic activation to become mutagenic in the Ames test.[5] This activation leads to the formation of diphenylamine and subsequently 4-hydroxydiphenylamine and a reactive quinone imine. Quinone imines are a class of reactive metabolites known to be capable of forming adducts with DNA and proteins, which is a key mechanism of chemical carcinogenesis.[6] While direct carcinogenicity data for 4-hydroxydiphenylamine and its quinone imine are lacking, their chemical structures and the known reactivity of quinone imines suggest they are likely contributors to the overall carcinogenic potential of the parent compound.

The detoxification pathways for diphenylamine metabolites, primarily through glucuronidation and sulfation, are critical in mitigating their toxic effects. The balance between metabolic activation to reactive species and detoxification through conjugation is a key determinant of the ultimate carcinogenic outcome.

Conclusion

In comparing **N-Nitrosodiphenylamine** and its metabolites, the available evidence suggests a complex interplay where the parent compound serves as a precursor to more reactive and potentially carcinogenic molecules. While NDPhA itself is carcinogenic in rats, the carcinogenic activity observed for its metabolite, diphenylamine, in mice highlights the importance of metabolic pathways in defining the overall hazard. The formation of a reactive quinone imine from 4-hydroxydiphenylamine is a plausible mechanism for the genotoxic and carcinogenic effects observed.

Further research is warranted to definitively characterize the carcinogenic potential of 4-hydroxydiphenylamine and its quinone imine to provide a more complete risk assessment for **N-Nitrosodiphenylamine** exposure. Professionals in drug development and chemical safety assessment should consider the metabolic profile of nitrosamine impurities and their metabolites to accurately evaluate potential carcinogenic risks.

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